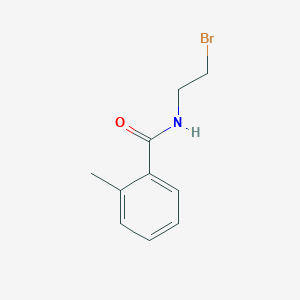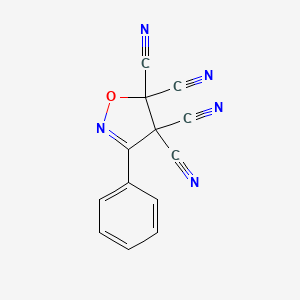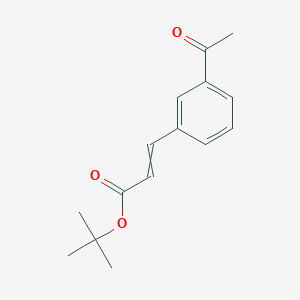![molecular formula C10H14IN3 B14239953 N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine CAS No. 425436-17-5](/img/structure/B14239953.png)
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is an organic compound characterized by the presence of an ethyl group, an iodo-substituted phenyl ring, and a diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the successful formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with ethylamine under controlled conditions to yield the desired product. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group into an amine group.
Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the iodo-substituted phenyl ring can engage in halogen bonding interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-[(4-iodophenyl)diazenyl]ethanamine
- N-ethyl-N-[(2-iodophenyl)diazenyl]ethanamine
- N-ethyl-N-[(3-bromophenyl)diazenyl]ethanamine
Uniqueness
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is unique due to the specific position of the iodo group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
425436-17-5 |
|---|---|
Fórmula molecular |
C10H14IN3 |
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C10H14IN3/c1-3-14(4-2)13-12-10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
BJYXMLIHASYGKH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


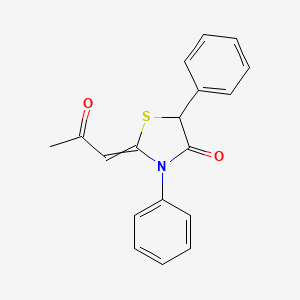
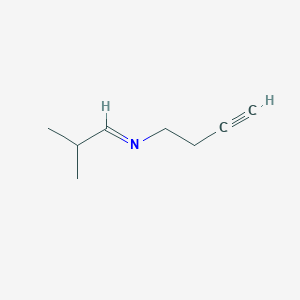
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
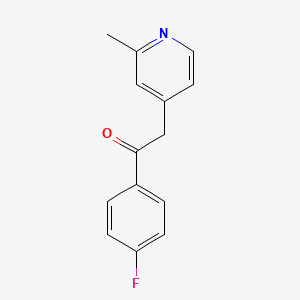
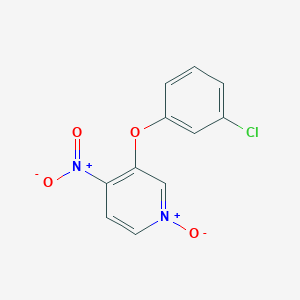
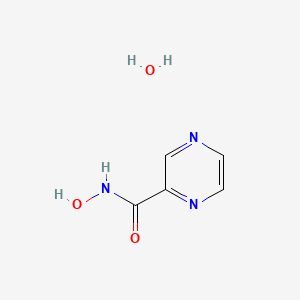
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
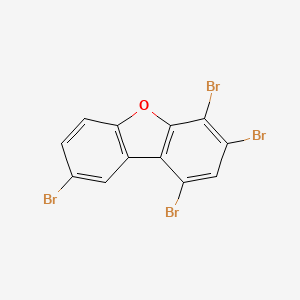
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
